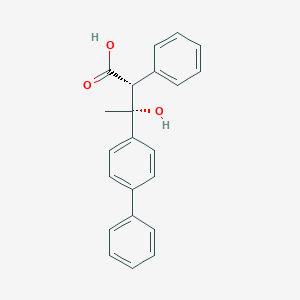
(2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid is a chiral compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). This compound is also known as Flurbiprofen, which is widely used in the treatment of pain, inflammation, and fever. Flurbiprofen is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a crucial role in inflammation.
Wirkmechanismus
Flurbiprofen works by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in inflammation. By inhibiting the production of prostaglandins, Flurbiprofen reduces inflammation and pain.
Biochemische Und Physiologische Effekte
Flurbiprofen has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of cyclooxygenase enzymes, which leads to a reduction in the production of prostaglandins. Physiologically, it reduces inflammation and pain, and also has antipyretic effects, which help to reduce fever.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of Flurbiprofen for lab experiments are that it is a well-studied compound with a known mechanism of action. It is also readily available and relatively inexpensive. The limitations of Flurbiprofen for lab experiments are that it is a chiral compound, which can complicate experiments, and it has a short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of Flurbiprofen. One area of research is the development of new formulations of Flurbiprofen that can improve its bioavailability and increase its efficacy. Another area of research is the study of Flurbiprofen in the treatment of Alzheimer's disease, as it has shown promise in inhibiting the aggregation of beta-amyloid. Finally, the study of Flurbiprofen in combination with other drugs, such as opioids, may lead to new treatment options for pain management.
Synthesemethoden
The synthesis of Flurbiprofen involves the condensation of 4-bromobenzophenone with ethyl acetoacetate in the presence of sodium ethoxide to yield 4-(4-bromophenyl)-3-buten-2-one. The next step involves the reaction of 4-(4-bromophenyl)-3-buten-2-one with phenylacetic acid in the presence of sodium methoxide to yield (2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid.
Wissenschaftliche Forschungsanwendungen
Flurbiprofen has been extensively studied for its anti-inflammatory and analgesic properties. It has been used in the treatment of various conditions such as rheumatoid arthritis, osteoarthritis, and menstrual pain. Flurbiprofen has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid, a protein that is associated with the formation of plaques in the brain.
Eigenschaften
CAS-Nummer |
119725-40-5 |
|---|---|
Produktname |
(2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid |
Molekularformel |
C22H20O3 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
(2R,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid |
InChI |
InChI=1S/C22H20O3/c1-22(25,20(21(23)24)18-10-6-3-7-11-18)19-14-12-17(13-15-19)16-8-4-2-5-9-16/h2-15,20,25H,1H3,(H,23,24)/t20-,22-/m0/s1 |
InChI-Schlüssel |
UMHQGTXAIQNRHZ-UNMCSNQZSA-N |
Isomerische SMILES |
C[C@](C1=CC=C(C=C1)C2=CC=CC=C2)([C@@H](C3=CC=CC=C3)C(=O)O)O |
SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)(C(C3=CC=CC=C3)C(=O)O)O |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)(C(C3=CC=CC=C3)C(=O)O)O |
Synonyme |
beta-Hydroxy-beta-methyl-alpha-phenyl-(1,1'-biphenyl)-4-propanoic acid, (R',R')-DL- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



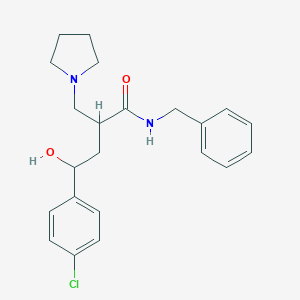
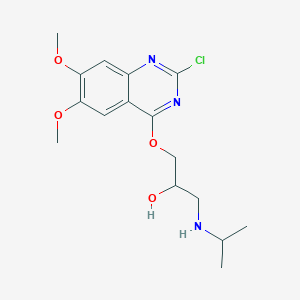

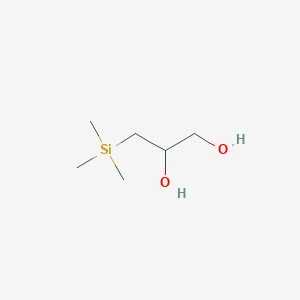
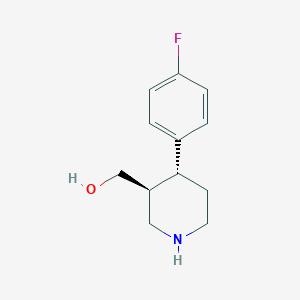
![6-Bromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B37499.png)
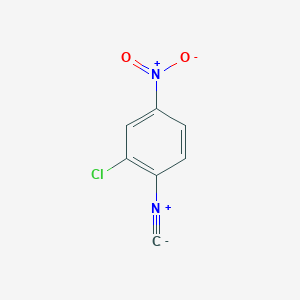
![2-amino-N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B37502.png)
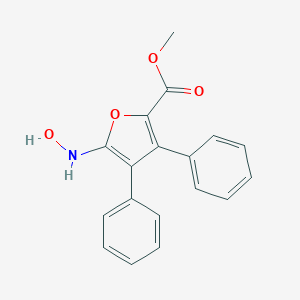
![3-(Methylthio)-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B37504.png)
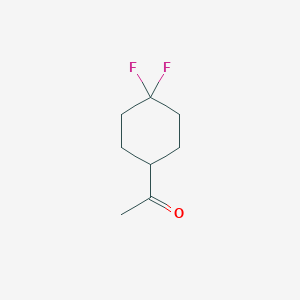
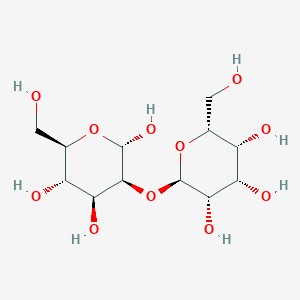
![2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one](/img/structure/B37507.png)
![2,3,5,6-Tetrahydro-7H-imidazo[4,5-f]benzoxazol-2,6-dione](/img/structure/B37508.png)